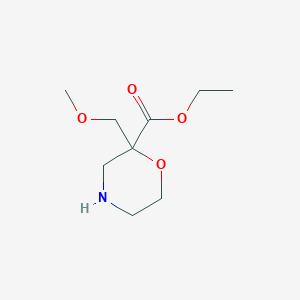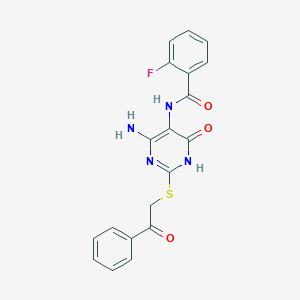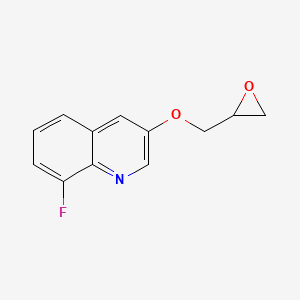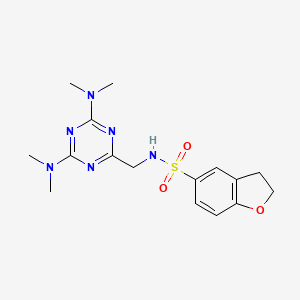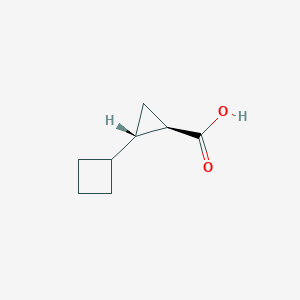
(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid” is a compound that belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a functional group called the carboxyl group (-COOH). The “(1R,2S)” notation indicates that the compound has a specific stereochemistry, meaning that it exists in a specific three-dimensional arrangement .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using techniques such as X-ray diffraction . The “(1R,2S)” notation in the name of the compound refers to the absolute configuration of the molecule, which can be determined using the Cahn-Ingold-Prelog rules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, similar compounds like menthol, which is a cyclic alcohol, are characterized by a minty odor and taste .作用機序
The mechanism of action of (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the central nervous system. This compound has been found to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This compound has also been found to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its antitumor and neuroprotective properties, this compound has also been found to have anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, and has also been shown to reduce pain in animal models of inflammatory pain.
実験室実験の利点と制限
One advantage of (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid is its unique structure, which makes it an interesting target for synthesis and study. Another advantage is its potential therapeutic applications, which make it a promising candidate for drug development. However, one limitation of this compound is its limited availability, as it is a relatively new compound that is not widely studied.
将来の方向性
There are many future directions for research on (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid. One area of research is in the development of this compound-based drugs for the treatment of cancer and neurological disorders. Another area of research is in the study of this compound's mechanism of action, which could lead to a better understanding of its therapeutic potential. Additionally, future research could focus on the synthesis of this compound derivatives with improved pharmacological properties.
合成法
The synthesis of (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid involves the use of a cyclopropanation reaction. This reaction involves the addition of a carbene to a double bond, forming a cyclopropane ring. In the case of this compound, the carbene is generated from a diazo compound, which is then added to a cyclobutene derivative. The resulting product is then converted to this compound through a series of chemical reactions.
科学的研究の応用
(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid has been found to have potential therapeutic applications in a variety of areas. One area of research is in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells in vitro, and has also been shown to have antitumor activity in animal models. Another area of research is in the treatment of neurological disorders. This compound has been found to have neuroprotective properties, and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Safety and Hazards
特性
IUPAC Name |
(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-6(7)5-2-1-3-5/h5-7H,1-4H2,(H,9,10)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPKUMLJROYWHA-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H]2C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide](/img/structure/B2749602.png)
![4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole](/img/structure/B2749603.png)
![3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749604.png)
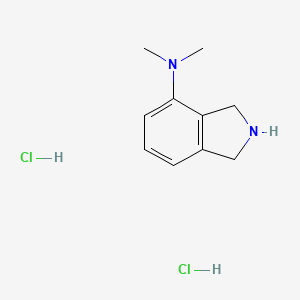
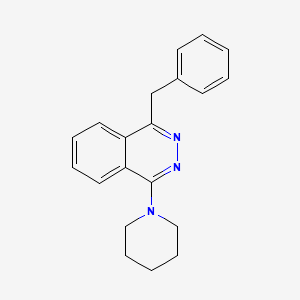
![5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2749611.png)
![2-Chloro-3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2749612.png)
